
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
Description
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a heterocyclic ester featuring a 4-oxo-4H-pyran core linked to a 4-methylthiazole moiety via a thioether bridge. The pyran ring is esterified at the 3-position with a 3-methoxybenzoate group.
Key structural attributes include:
- 4-Oxo-pyran core: A conjugated lactone system that may enhance stability and intermolecular interactions.
- Thioether linkage: The -(S-CH2)- bridge between pyran and thiazole, which could influence electronic properties and metabolic resistance compared to oxygen-based ethers.
Propriétés
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-11-9-25-18(19-11)26-10-14-7-15(20)16(8-23-14)24-17(21)12-4-3-5-13(6-12)22-2/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEJNSRIDOCMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. The starting materials often include 4-methylthiazole and 3-methoxybenzoic acid. The synthesis process may involve the formation of intermediate compounds through reactions such as thioether formation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Structural Analogs and Derivatives
The compound shares structural motifs with several synthesized derivatives, as outlined below:
Substituent Effects on Bioactivity and Physicochemical Properties
- Benzoate Substituents: The 3-methoxy group in the target compound likely enhances solubility via polar interactions compared to the 4-bromo analog’s hydrophobic and electron-withdrawing effects . In ethyl benzoate derivatives (e.g., I-6230), the ethyl ester and phenethylamino linker may reduce membrane permeability relative to the target’s pyran-3-yl ester .
- Heterocyclic Modifications: Replacement of thiazole with pyridazine (I-6230) or isoxazole (I-6273) could alter target selectivity, as thiazoles are known to interact with enzymes via sulfur-mediated hydrogen bonding .
- Linker Chemistry: The thioether bridge in the target compound may confer greater metabolic stability than oxygen ethers (e.g., phenoxy linkers in ) due to reduced susceptibility to enzymatic cleavage .
Activité Biologique
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic compound with significant implications in medicinal chemistry. This compound, identified by the CAS number 896305-67-2, serves as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound highlight the importance of heterocyclic systems, particularly the thiazole and pyran rings, in conferring biological activity and facilitating drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.41 g/mol. The presence of diverse functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies. The compound's structure includes:
- Thiazole Ring : Known for its role in various biological activities.
- Pyran Ring : Often associated with antimicrobial properties.
- Methoxybenzoate Group : Enhances lipophilicity and potential receptor interactions.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with critical biological targets involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The thiazole ring may interact with enzymes or receptors, modulating their activity.
- Receptor Binding : The pyran ring and methoxy group may contribute to the compound’s overall binding affinity and specificity.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties and potential as an antibiotic.
Antimicrobial Activity
Studies have shown that compounds related to this structure exhibit moderate antimicrobial activity against various bacterial strains. For example:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may be effective against common pathogens, highlighting its potential as a therapeutic agent.
Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing derivatives of pyran compounds revealed that certain analogs demonstrated significant antimicrobial activity comparable to established antibiotics like Streptomycin. The synthesized compounds were tested against multiple bacterial strains, showing promising results in inhibiting bacterial growth.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
6-Methyl Compound | Pseudomonas aeruginosa | 20 |
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the structure-activity relationship of similar thiazole and pyran derivatives. It was found that modifications to the methoxy group significantly influenced the biological activity, suggesting that fine-tuning these substituents could enhance efficacy.
Q & A
Q. Key Optimization Strategies :
- Purity Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid side products.
- Temperature : Maintain ≤0°C during esterification to minimize hydrolysis.
- Catalyst Ratio : Use DMAP at 10 mol% to accelerate coupling .
Basic: What analytical techniques are essential for structural validation and purity assessment of this compound?
Answer:
- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Key parameters: Mo Kα radiation, θ range 2.5–25.0°, R-factor <0.05 .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~6.8–7.4 ppm for aromatic protons, δ ~2.5 ppm for thiazole-methyl) .
- Mass Spectrometry : Validate molecular weight (MW 435.51 g/mol) via ESI-MS in positive ion mode .
- HPLC : Assess purity (>95%) using a C18 column (ACN:H₂O = 70:30, UV detection at 254 nm) .
Advanced: How can researchers design experiments to investigate the compound’s inhibitory effects on kinases or matrix metalloproteinases (MMPs)?
Answer:
Experimental Design :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or MMPs (e.g., MMP-9) based on structural analogs’ activity .
- Assay Protocols :
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near Km. Include staurosporine as a positive control .
- MMP Inhibition : Employ a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in a buffer (pH 7.4, 37°C). Measure fluorescence (λex/λem = 328/393 nm) .
- Dose-Response Analysis : Test 0.1–100 µM concentrations. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Q. Data Interpretation :
- Compare inhibition curves with known inhibitors (e.g., doxycycline for MMPs).
- Validate specificity via counter-screening against unrelated enzymes (e.g., carbonic anhydrase) .
Advanced: How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values) across studies?
Answer:
Root Causes of Contradictions :
- Assay Variability : Differences in substrate concentration, enzyme source, or incubation time.
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre/post-assay) .
- Cellular Context : Cell line-specific expression of targets (e.g., HT-29 vs. MCF-7 cells) .
Q. Resolution Strategies :
Standardize Protocols : Adopt consensus assays (e.g., CLSI guidelines for antimicrobial testing) .
Control Experiments : Include internal standards (e.g., doxorubicin for cytotoxicity assays) .
Meta-Analysis : Compare data using normalized metrics (e.g., % inhibition at 10 µM) .
Advanced: What computational and experimental approaches can elucidate structure-activity relationships (SAR) for analogs of this compound?
Answer:
Methodological Pipeline :
Analog Synthesis : Modify substituents (e.g., replace 3-methoxybenzoate with halogenated or nitro groups) .
In Silico Modeling :
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (PDB: 1M17) .
- QSAR : Develop regression models linking logP or polar surface area to IC₅₀ values .
Biological Testing : Screen analogs against a panel of targets (e.g., 10 kinases, 5 MMPs) to identify selectivity trends .
Q. Key Findings from Analogs :
- Halogen Substitution : Chlorine at the benzoate para position enhances kinase inhibition (IC₅₀ ↓30%) but reduces solubility .
- Thiazole Methyl Group : Removal abolishes MMP-9 inhibition, suggesting a critical hydrophobic interaction .
Advanced: What strategies are effective in scaling up synthesis while maintaining reproducibility for in vivo studies?
Answer:
Process Chemistry Considerations :
- Continuous Flow Reactors : Optimize coupling steps (residence time: 20 min, 25°C) to reduce batch variability .
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water 4:1) for higher throughput .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress .
Q. In Vivo Formulation :
- Use PEG-400/saline (60:40) for solubilization.
- Validate stability via LC-MS over 72 hours at 4°C .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.